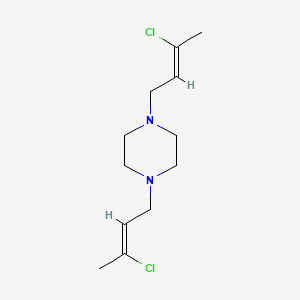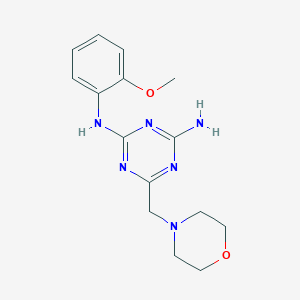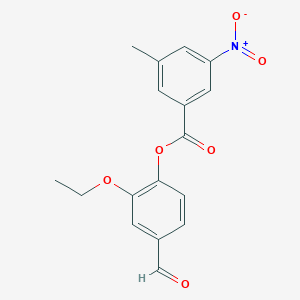
1,4-bis(3-chloro-2-buten-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(3-chloro-2-buten-1-yl)piperazine, also known as BCBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and is known for its unique chemical properties, which make it an ideal candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the upregulation of genes that are involved in cell cycle arrest and apoptosis, which can explain its anti-cancer properties. This compound has also been shown to interact with the protein alpha-synuclein, which is involved in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. This compound has also been shown to protect neurons from oxidative stress and prevent the formation of amyloid plaques, which can explain its potential applications in the treatment of neurological disorders. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is its unique chemical properties, which make it an ideal candidate for various research applications. This compound is stable under various conditions and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its potential applications in vivo.
Orientations Futures
There are several future directions for the research of 1,4-bis(3-chloro-2-buten-1-yl)piperazine. One direction is to further explore its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various research applications.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-cancer properties and potential applications in the treatment of neurological disorders make it an exciting area of research. While there are limitations to its use, further studies are needed to fully understand its potential applications and optimize its use in various research applications.
Méthodes De Synthèse
The synthesis of 1,4-bis(3-chloro-2-buten-1-yl)piperazine involves the reaction of 1,4-bis(3-chloro-2-hydroxypropyl)piperazine with 3-chloro-2-buten-1-ol in the presence of a base. This reaction yields this compound as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
1,4-bis(3-chloro-2-buten-1-yl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Researchers have found that this compound can protect neurons from oxidative stress and prevent the formation of amyloid plaques, which are associated with these disorders.
Propriétés
IUPAC Name |
1,4-bis[(Z)-3-chlorobut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2N2/c1-11(13)3-5-15-7-9-16(10-8-15)6-4-12(2)14/h3-4H,5-10H2,1-2H3/b11-3-,12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNERIGSTFHSQPG-LPPGRIHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1)CC=C(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1CCN(CC1)C/C=C(\Cl)/C)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)



![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)
![N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)
![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)


![1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5866364.png)
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)